molecular formula C14H9ClO2 B3193954 3-Benzoylbenzoyl chloride CAS No. 77301-47-4

3-Benzoylbenzoyl chloride

Cat. No.: B3193954
CAS No.: 77301-47-4
M. Wt: 244.67 g/mol
InChI Key: RBBMPXMOUHLZIO-UHFFFAOYSA-N
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Description

3-Benzoylbenzoyl chloride: is an organic compound with the molecular formula C14H9ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted at the third position of another benzoyl chloride molecule. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H6AlCl3C6H5COC6H5+HClC_6H_5COCl + C_6H_6 \xrightarrow{AlCl_3} C_6H_5COC_6H_5 + HCl C6​H5​COCl+C6​H6​AlCl3​​C6​H5​COC6​H5​+HCl

In this reaction, benzoyl chloride is first converted to benzoylbenzene, which can then be further chlorinated to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzoylbenzene using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylbenzoyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-Benzoylbenzoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

    Friedel-Crafts Acylation: Can further react with aromatic compounds to form more complex acylated products.

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Esterification: Alcohols, typically in the presence of a catalyst such as sulfuric acid.

    Friedel-Crafts Acylation: Aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Hydrolysis: 3-Benzoylbenzoic acid.

    Esterification: Various esters depending on the alcohol used.

    Friedel-Crafts Acylation: More complex acylated aromatic compounds.

Scientific Research Applications

3-Benzoylbenzoyl chloride is used in a variety of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the preparation of biologically active compounds for research purposes.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoylbenzoyl chloride involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

    Benzoyl chloride: A simpler acyl chloride with the formula C7H5ClO.

    3-Chlorobenzoyl chloride: A similar compound with a chlorine atom substituted at the third position of the benzoyl group.

    4-Chlorobenzoyl chloride: Another similar compound with the chlorine atom at the fourth position.

Comparison: 3-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which can influence its reactivity and applications. Compared to benzoyl chloride, it offers more versatility in organic synthesis due to the additional functional group. The position of the chlorine atom in 3-Chlorobenzoyl chloride and 4-Chlorobenzoyl chloride can affect their reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

3-benzoylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-8-4-7-11(9-12)13(16)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMPXMOUHLZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510138
Record name 3-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77301-47-4
Record name 3-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Benzoylbenzoic acid (226 mg, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 3-benzoylbenzoyl chloride.
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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